Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate is an organic compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a thiophene ring, a tert-butyl ester group, and a ketone functional group
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate These properties are crucial for understanding the bioavailability of the compound .
Result of Action
The molecular and cellular effects of This compound are currently unknown. More research is needed to understand the effects of this compound at the molecular and cellular levels .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Factors such as temperature, pH, and presence of other compounds can potentially affect the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of thiophene derivatives with azetidine precursors in the presence of a base and a suitable solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: Similar structure but lacks the thiophene ring.
Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: Contains a piperidine ring and an oxadiazole moiety.
Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Features an oxoethyl group instead of the thiophene ring.
Uniqueness
Tert-butyl 2-oxo-4-(thiophen-3-yl)azetidine-1-carboxylate is unique due to the presence of both the azetidine ring and the thiophene ring, which confer distinct chemical properties and reactivity. This combination of structural features makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl 2-oxo-4-thiophen-3-ylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S/c1-12(2,3)16-11(15)13-9(6-10(13)14)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFSJYLXQWHORX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC1=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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